molecular formula C18H14N2O3 B2390170 Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate CAS No. 866142-63-4

Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate

Cat. No. B2390170
CAS RN: 866142-63-4
M. Wt: 306.321
InChI Key: HBMZEXGAVOKBFS-UHFFFAOYSA-N
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Description

Ethyl cyanoacetate is an organic compound that contains a carboxylate ester and a nitrile. It is a colourless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

  • Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide .
  • Fischer esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids (e.g., concentrated sulfuric acid). The cyanoacetic acid can be prepared via Kolbe nitrile synthesis using sodium chloroacetate and sodium cyanide .
  • Reaction of the sodium cyanoacetate with ethyl bromide in an aqueous–organic two-phase system in the presence of a phase transfer catalyst .
  • Oxidation of 3-ethoxypropionitrile, an ether, with oxygen under pressure in the presence of cobalt (II) acetate tetrahydrate as catalyst and N-hydroxyphthalimide as a radical generator .


Molecular Structure Analysis

The molecular structure of Ethyl cyanoacetate is represented by the formula C5H7NO2 .


Chemical Reactions Analysis

With its three different reactive centers—nitrile, ester, acidic methylene site—ethyl cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances. It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .


Physical And Chemical Properties Analysis

The vapor pressure of ethyl cyanoacetate follows the Antoine equation log 10 (P) = A− (B/ (T+C)) (P in bar, T in K) with A = 7.46724, B = 3693.663 and C = 16.138 in the temperature range from 341 to 479 K . Two polymorphic forms occur . Below −111 °C, the crystal form II is dominant . Above this temperature, the crystal form I is formed which melts at −22 °C . The heat capacity at 25 °C is 220.22 J K −1 mol −1 .

Scientific Research Applications

Synthesis of Derivatives

This compound can be used in the synthesis of ethyl 2-cyano-2-(1,3-dialkylimidazolidin-2-ylidene)acetate derivatives . This reaction has advantages such as operational simplicity, mild reaction conditions, and excellent yields .

Crystal Structure Analysis

The crystal structure of similar compounds, such as ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, has been studied . This research can provide insights into the structural properties of “Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate”.

Inhibitors of Mitochondrial Pyruvate Transport

Derivatives of this compound, such as (2 E)-2-cyano-3-phenylprop-2-enoate, can act as inhibitors of mitochondrial pyruvate transport . This is significant as pyruvate is the key substance controlling the formation of diacetyl, acetaldehyde, and acetate during alcoholic fermentation .

Preparation of Highly Regioselective Compounds

The derivatives of compounds such as -oxo-ketene dithio-acetals may undergo various transformations, in addition to the reactions involving the carbonyl group, C=C double bond, or the sulfur atoms . This can lead to the preparation of highly regioselective compounds .

Synthesis of Complex Molecules

The functionalization of ketene dithioacetals provides more powerful tools for the development of new intermediates . Of such constructions on the skeleton of the ketene dithioacetals, especially those involving the formation of the C—C bonds using carboelectrophiles such as aldehydes, have provided an effective link between these compounds and a variety of organic compounds with other functional groups .

Preparation of Trifluoromethyl-containing Organic Compounds

Trifluoromethyl-containing organic compounds are of particular interest in the pharmaceutical and agrochemical fields due to their lipophilicity, hydrophobic properties, and stable metabolic character . The preparation of such compounds can be achieved through the use of derivatives of this compound .

Safety and Hazards

Ethyl cyanoacetate is labeled with the signal word “Warning” according to GHS labelling. The hazard statements include H302, H312, H319, H332 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P322, P330, P337+P313, P363, P501 .

properties

IUPAC Name

ethyl 2-[1-(2,2-dicyanoethenyl)naphthalen-2-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-2-22-18(21)12-23-17-8-7-14-5-3-4-6-15(14)16(17)9-13(10-19)11-20/h3-9H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMZEXGAVOKBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate

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